5-Chlorooxolan-2-one
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Overview
Description
5-Chlorooxolan-2-one is a chemical compound with the molecular formula C4H5ClO2
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-Chlorooxolan-2-one involves the chlorination of oxolan-2-one. This can be achieved using reagents such as triphosgene (BTC) in the presence of N,N-dimethylacetamide (DMAC) as a catalyst. The reaction typically occurs in 1,2-dichloroethane at 80°C, yielding a high percentage of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle chlorinating agents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chlorooxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of chlorinated or non-chlorinated lactones, while oxidation and reduction can lead to the formation of carboxylic acids or alcohols, respectively .
Scientific Research Applications
5-Chlorooxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic uses.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Chlorooxolan-2-one involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new bonds and structures. The lactone ring can also undergo ring-opening reactions, which are crucial in its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one (γ-Butyrolactone): The non-chlorinated parent compound.
5-Bromooxolan-2-one: A brominated derivative with similar reactivity.
5-Iodooxolan-2-one: An iodinated derivative with distinct properties.
Uniqueness
5-Chlorooxolan-2-one is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its brominated and iodinated counterparts, the chlorine derivative is more commonly used in organic synthesis due to its balance of reactivity and stability .
Properties
CAS No. |
36603-83-5 |
---|---|
Molecular Formula |
C4H5ClO2 |
Molecular Weight |
120.53 g/mol |
IUPAC Name |
5-chlorooxolan-2-one |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7-3/h3H,1-2H2 |
InChI Key |
NFBMTNUCIVXBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1Cl |
Origin of Product |
United States |
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